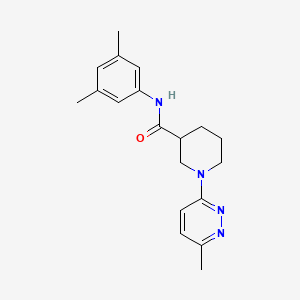

N-(3,5-dimethylphenyl)-1-(6-methylpyridazin-3-yl)piperidine-3-carboxamide

Description

Properties

IUPAC Name |

N-(3,5-dimethylphenyl)-1-(6-methylpyridazin-3-yl)piperidine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N4O/c1-13-9-14(2)11-17(10-13)20-19(24)16-5-4-8-23(12-16)18-7-6-15(3)21-22-18/h6-7,9-11,16H,4-5,8,12H2,1-3H3,(H,20,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAUDSTWUHDGBNA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(C=C1)N2CCCC(C2)C(=O)NC3=CC(=CC(=C3)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,5-dimethylphenyl)-1-(6-methylpyridazin-3-yl)piperidine-3-carboxamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

Introduction of the Pyridazine Ring: The pyridazine ring can be introduced through a condensation reaction with a suitable pyridazine derivative.

Attachment of the Dimethylphenyl Group: The dimethylphenyl group can be attached via a substitution reaction using a dimethylphenyl halide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3,5-dimethylphenyl)-1-(6-methylpyridazin-3-yl)piperidine-3-carboxamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenated reagents in the presence of a base or acid catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(3,5-dimethylphenyl)-1-(6-methylpyridazin-3-yl)piperidine-3-carboxamide has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential biological activity, including interactions with enzymes or receptors.

Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(3,5-dimethylphenyl)-1-(6-methylpyridazin-3-yl)piperidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering a cascade of biochemical events. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Comparison with N-(Aryl)-2,2,2-Trichloro-Acetamides

highlights N-(3,5-dimethylphenyl)-2,2,2-trichloro-acetamide, a structurally related amide with a trichloro-acetamide group instead of a piperidine-carboxamide. Key differences include:

The trichloro-acetamide derivatives exhibit distinct crystal packing due to the electron-withdrawing trichloromethyl group, whereas the target compound’s pyridazine-piperidine system likely favors different intermolecular interactions (e.g., π-π stacking or hydrogen bonding).

Comparison with Pyridine Derivatives

lists pyridine-based analogs such as N-(2-chloro-6-(3-hydroxyprop-1-ynyl)pyridin-3-yl)pivalamide.

The pyridazine core in the target compound may confer higher solubility in polar solvents compared to pyridine derivatives, which often exhibit lower polarity.

Comparison with Other Piperidine Carboxamides

Piperidine-3-carboxamide derivatives are prevalent in drug discovery. For example, 1-(pyridin-2-yl)piperidine-3-carboxamide analogs are reported as kinase inhibitors. The substitution of pyridazine (in the target compound) for pyridine alters electronic density and binding affinity.

Research Implications and Limitations

- Structural Insights : The 3,5-dimethylphenyl group, as seen in , influences solid-state geometry and steric interactions. Its presence in the target compound may similarly affect crystallinity or bioavailability.

- Functional Gaps: Limited pharmacological data are available in the provided evidence. Further studies comparing the target compound’s bioactivity with trichloro-acetamides or pyridine derivatives are needed.

Biological Activity

N-(3,5-dimethylphenyl)-1-(6-methylpyridazin-3-yl)piperidine-3-carboxamide, with the CAS number 2176201-47-9 and molecular formula , is a compound of interest in medicinal chemistry due to its potential biological activities. This article delves into its pharmacological properties, including its antitumor, anti-inflammatory, and antibacterial activities, supported by relevant data and case studies.

| Property | Value |

|---|---|

| Molecular Formula | C19H24N4O |

| Molecular Weight | 324.4 g/mol |

| CAS Number | 2176201-47-9 |

Biological Activity Overview

The compound belongs to a class of piperidine derivatives which have shown promising biological activities. The following sections summarize key findings related to its pharmacological effects.

Antitumor Activity

Research indicates that piperidine derivatives exhibit significant antitumor properties. For instance, studies on similar pyrazole derivatives have demonstrated their efficacy against various cancer cell lines:

- Mechanism of Action : Piperidine derivatives can induce apoptosis in cancer cells through pathways involving p53 activation and caspase-3 cleavage. This suggests that this compound may share similar mechanisms.

- Case Study : In a study involving various piperidine derivatives, compounds with structural similarities to this compound showed IC50 values in the micromolar range against breast cancer cell lines MCF-7 and MDA-MB-231 .

Anti-inflammatory Activity

Piperidine derivatives are also noted for their anti-inflammatory properties. The biological activity can be attributed to their ability to inhibit pro-inflammatory cytokines:

- Research Findings : Similar compounds have been shown to reduce levels of TNF-alpha and IL-6 in vitro, indicating potential therapeutic applications in inflammatory diseases .

Antibacterial Activity

The antibacterial properties of this compound class have been explored extensively:

- Efficacy Against Bacteria : Studies have reported that piperidine derivatives exhibit activity against Gram-positive and Gram-negative bacteria. The structural characteristics of this compound may enhance its interaction with bacterial cell membranes .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of compounds like this compound. Modifications in the phenyl and pyridazine rings can significantly affect potency and selectivity:

| Modification | Effect on Activity |

|---|---|

| Substitution on phenyl ring | Enhanced antitumor activity |

| Variations in piperidine | Altered antibacterial efficacy |

Q & A

Q. What are the optimal synthetic routes for N-(3,5-dimethylphenyl)-1-(6-methylpyridazin-3-yl)piperidine-3-carboxamide, and how can purity be maximized?

- Methodological Answer : Synthesis typically involves multi-step protocols, including:

- Coupling reactions : Use of piperidine-3-carboxamide intermediates with pyridazine derivatives under Pd-catalyzed cross-coupling conditions.

- Protection/deprotection strategies : Employ tert-butyloxycarbonyl (Boc) groups for amine protection to avoid side reactions .

- Purification : Column chromatography with gradient elution (e.g., hexane/ethyl acetate) and recrystallization in ethanol/water mixtures to achieve >95% purity.

- Green chemistry : Substitute hazardous solvents (e.g., DCM) with cyclopentyl methyl ether (CPME) for safer workflows .

Q. Which analytical techniques are most effective for characterizing this compound’s structural integrity?

- Methodological Answer :

- NMR spectroscopy : H and C NMR to confirm substituent positions on the piperidine and pyridazine rings.

- High-resolution mass spectrometry (HRMS) : Validate molecular formula (e.g., expected [M+H]+ ion).

- X-ray crystallography : Resolve stereochemical ambiguities in the piperidine ring, if crystallization is feasible .

- HPLC-PDA : Monitor purity and detect trace impurities using C18 columns with acetonitrile/water mobile phases.

Q. What preliminary biological screening approaches are recommended to assess its pharmacological potential?

- Methodological Answer :

- In vitro assays :

- Enzyme inhibition studies (e.g., kinase or protease targets) using fluorescence-based assays.

- Cell viability assays (MTT or ATP-luciferase) to evaluate cytotoxicity in cancer/hepatic cell lines.

- Structure-activity relationship (SAR) : Compare with analogs (e.g., pyridine vs. pyridazine cores) to identify critical functional groups .

Advanced Research Questions

Q. How can computational methods (e.g., DFT or molecular dynamics) elucidate the compound’s reactivity or binding mechanisms?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites in the pyridazine ring .

- Molecular docking : Simulate interactions with target proteins (e.g., kinases) using AutoDock Vina, focusing on hydrogen bonding with the carboxamide group.

- Free-energy perturbation (FEP) : Quantify binding affinity changes upon structural modifications .

Q. How should researchers resolve contradictions in bioactivity data across different assay platforms?

- Methodological Answer :

- Orthogonal validation : Confirm hits using SPR (surface plasmon resonance) for binding kinetics and cellular thermal shift assays (CETSA) for target engagement .

- Meta-analysis : Aggregate data from independent studies to identify confounding variables (e.g., buffer pH, DMSO concentration).

- Proteomic profiling : Use mass spectrometry to detect off-target interactions that may explain divergent results .

Q. What strategies are recommended for optimizing reaction scalability while minimizing byproduct formation?

- Methodological Answer :

- Flow chemistry : Implement continuous-flow reactors to enhance heat/mass transfer and reduce side reactions (e.g., dimerization) .

- DoE (Design of Experiments) : Apply factorial designs to optimize parameters (temperature, catalyst loading) for maximum yield.

- In-situ monitoring : Use FTIR or Raman spectroscopy to track intermediate formation and adjust conditions dynamically .

Q. How can researchers investigate the compound’s metabolic stability and potential toxicity pathways?

- Methodological Answer :

- Hepatic microsome assays : Incubate with human/rat liver microsomes to identify Phase I metabolites via LC-MS/MS.

- CYP450 inhibition screening : Assess interactions with CYP3A4/2D6 isoforms to predict drug-drug interactions.

- Transcriptomic analysis : Use RNA-seq to evaluate oxidative stress or apoptosis markers in treated cell lines .

Data Contradiction Analysis Framework

- Case Example : Discrepancies in IC50 values between enzymatic and cell-based assays.

- Root cause : Differences in membrane permeability or efflux pump activity (e.g., P-gp overexpression).

- Resolution :

Perform parallel assays with permeability enhancers (e.g., verapamil).

Validate using isogenic cell lines with/without efflux transporters .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.